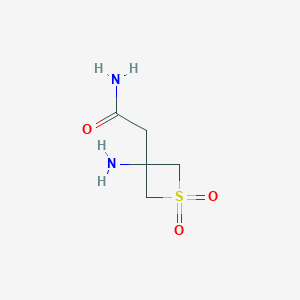
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide is a compound with the molecular formula C5H10N2O3S and a molecular weight of 178.21 g/mol It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetamide group
Vorbereitungsmethoden
The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,1-dioxo-thietane with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives with reduced sulfur oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its amino and acetamide groups. These interactions can lead to inhibition or activation of specific biochemical pathways. The thietane ring’s sulfur atom may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide include:
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride: This compound has a similar thietane ring structure but differs in the presence of an acetic acid group instead of an acetamide group.
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C5H10N2O3S |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H10N2O3S/c6-4(8)1-5(7)2-11(9,10)3-5/h1-3,7H2,(H2,6,8) |
InChI-Schlüssel |
CIGHKZAMZMDYND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)(CC(=O)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














